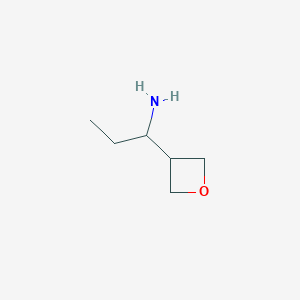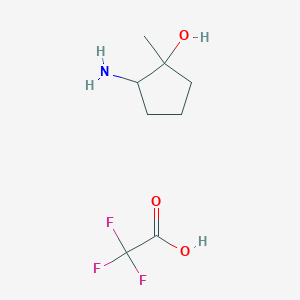![molecular formula C13H14ClN3O2 B2717786 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 956574-62-2](/img/structure/B2717786.png)
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a nitroethyl group, and a dimethylpyrazole ring
准备方法
The synthesis of 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps. One common method starts with the reaction of 2-chlorophenylacetonitrile with nitromethane in the presence of a base to form the nitroalkene intermediate. This intermediate is then subjected to a Michael addition with 3,5-dimethylpyrazole under acidic conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反应分析
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, converting the nitro group to an amine group using reagents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various bases and acids. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals
作用机制
The mechanism of action of 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to its activity by interacting with hydrophobic regions of target molecules .
相似化合物的比较
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol: This compound shares the chlorophenyl group but differs in its overall structure and functional groups
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): While this compound also contains chlorophenyl groups, it has a different core structure and is used in different applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
属性
IUPAC Name |
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-5-3-4-6-12(11)14/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLQBAFJRXLPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
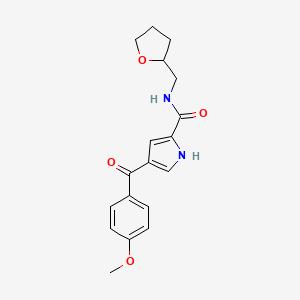
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2717705.png)
![Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2717706.png)
![2-ethoxy-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2717707.png)
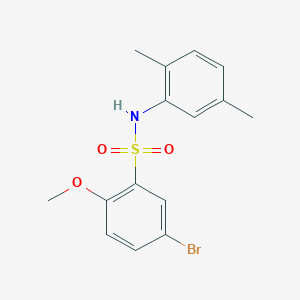
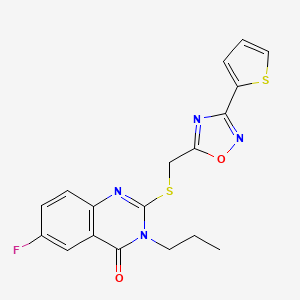
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)

![2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2717712.png)
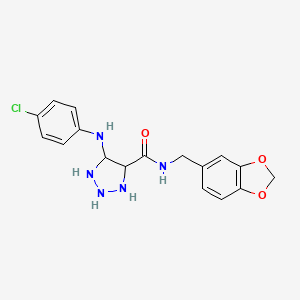
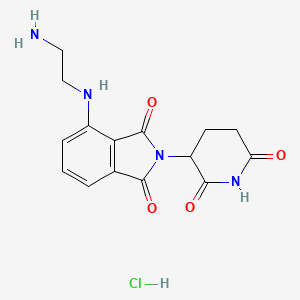
![1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2717721.png)
